molecular formula C14H17ClN4O B5842207 N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea

N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B5842207
M. Wt: 292.76 g/mol
InChI Key: AUHSGBFUYBIUAM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative of 1-ethyl-3-methyl-1H-pyrazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-methylurea
  • N-(4-chlorophenyl)-N’-ethylurea
  • N-(4-chlorophenyl)-N’-(1H-pyrazol-4-yl)methylurea

Uniqueness

N-(4-chlorophenyl)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea is unique due to the presence of the 1-ethyl-3-methyl-1H-pyrazole moiety, which can impart specific chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(1-ethyl-3-methylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-3-19-9-11(10(2)18-19)8-16-14(20)17-13-6-4-12(15)5-7-13/h4-7,9H,3,8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHSGBFUYBIUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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